ナパブカシン

概要

説明

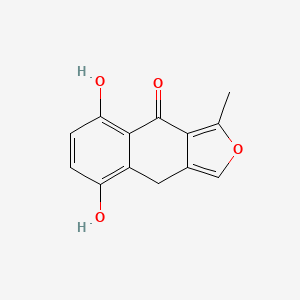

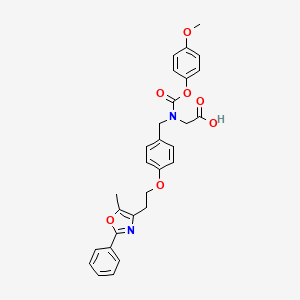

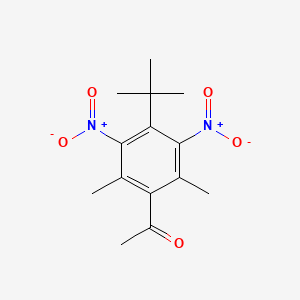

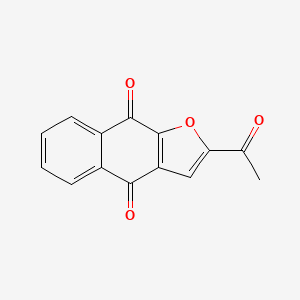

Napabucasin, also known as 2-acetylfuro-1,4-naphthoquinone, is an orally administered small molecule that has garnered significant attention for its potential in cancer treatment. It primarily targets the signal transducer and activator of transcription 3 pathway, which is over-activated in many types of cancer. This pathway is crucial in cancer stem cell-mediated propagation, making Napabucasin a promising candidate for inhibiting tumor growth, metastasis, and resistance to conventional therapies .

科学的研究の応用

Napabucasin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound to study redox reactions and enzyme-substrate interactions.

Biology: Investigated for its role in inhibiting cancer stem cell activity and its effects on cellular signaling pathways.

Medicine: Undergoing clinical trials for its potential to treat various cancers, including colorectal, pancreatic, and gastric cancers. It has shown promise in reducing tumor growth, metastasis, and relapse.

Industry: Employed in the development of new anticancer drugs and therapeutic strategies

作用機序

ナパブカシンは、複数のメカニズムを通じて効果を発揮します。

STAT3経路の阻害: ナパブカシンは、がん幹細胞の生存と増殖に不可欠なシグナル伝達と転写活性化因子3経路(STAT3経路)を阻害します。

反応性酸素種の生成: この化合物は酸化還元酵素によって生体内活性化され、反応性酸素種を生成します。これらの種は酸化ストレス、DNA損傷、細胞死を誘導します。

NF-κBシグナル伝達の破壊: ナパブカシンはNF-κB経路をダウンレギュレートし、さらにがん細胞の生存と増殖を阻害します

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Napabucasin plays a crucial role in biochemical reactions by interacting with several key enzymes and proteins. It is known to inhibit STAT3, a protein involved in cell growth and survival . Additionally, Napabucasin interacts with NAD(P)H:quinone oxidoreductase 1 (NQO1) and thioredoxin reductase 1 (TrxR1), which are involved in redox reactions . These interactions lead to the generation of reactive oxygen species (ROS), contributing to its anticancer effects .

Cellular Effects

Napabucasin exerts significant effects on various types of cells and cellular processes. It inhibits cancer cell proliferation, induces apoptosis, and causes cell cycle arrest . Napabucasin also disrupts several signaling pathways, including Wnt, PI3K/Akt, and NF-κB, thereby inhibiting cancer cell stemness and metastasis . Furthermore, it has been shown to reduce the expression of stemness-associated genes and suppress spheroid formation in glioma cells .

Molecular Mechanism

The molecular mechanism of Napabucasin involves its inhibition of the STAT3 pathway, which is crucial for cancer cell survival and proliferation . By binding to STAT3, Napabucasin prevents its activation and subsequent transcription of target genes involved in cell growth and survival . Additionally, the bioactivation of Napabucasin by NQO1 leads to the generation of ROS, which induces oxidative stress and DNA damage in cancer cells . This dual mechanism of action makes Napabucasin a potent anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Napabucasin have been observed to change over time. Studies have shown that Napabucasin can induce cell cycle arrest and apoptosis within 24 hours of treatment . Long-term studies have demonstrated its ability to inhibit tumor growth and reduce tumor volume in various animal models . The stability and degradation of Napabucasin in vitro and in vivo are crucial factors that influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Napabucasin vary with different dosages in animal models. At lower doses, Napabucasin effectively reduces tumor volume and inhibits tumor growth . At higher doses, it can cause toxic effects, including gastrointestinal toxicities such as diarrhea, nausea, and vomiting . These adverse effects highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

Napabucasin is involved in several metabolic pathways, primarily through its interaction with NQO1 and TrxR1 . These enzymes play a role in the bioactivation of Napabucasin, leading to the generation of ROS and subsequent oxidative stress in cancer cells . This interaction affects metabolic flux and metabolite levels, contributing to the compound’s anticancer effects.

Transport and Distribution

Napabucasin is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The pharmacokinetic profile of Napabucasin indicates that it does not exhibit abnormal accumulation, ensuring its effective distribution within the body .

Subcellular Localization

The subcellular localization of Napabucasin is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it exerts its effects on STAT3 and other signaling pathways . The targeting signals and post-translational modifications that direct Napabucasin to specific compartments are essential for its therapeutic efficacy.

準備方法

Synthetic Routes and Reaction Conditions: Napabucasin can be synthesized through a series of chemical reactions involving the fusion of a furan ring to a naphthalene moiety. The process typically involves the acetylation of furo-1,4-naphthoquinone under controlled conditions. The reaction parameters, such as temperature, solvent, and catalysts, are meticulously optimized to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of Napabucasin has been enhanced using microflow chemistry. This method allows for precise mixing and control over reaction conditions, leading to improved yields and process intensification. The microflow system offers advantages such as better heat and mass transfer, reduced side product formation, and scalability .

化学反応の分析

反応の種類: ナパブカシンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: ナパブカシンは酸化されて反応性酸素種を形成し、その抗がん活性に役割を果たします。

還元: この化合物は細胞内酸化還元酵素によって還元され、生体内活性化されます。

一般的な試薬と条件:

酸化: 過酸化水素や分子酸素などの試薬を触媒条件下で使用します。

還元: NAD(P)H:キノン酸化還元酵素1やシトクロムP450酸化還元酵素などの酵素。

生成される主な生成物:

反応性酸素種: ナパブカシンの酸化中に生成され、細胞毒性効果に寄与します。

還元型ナパブカシン: この形態は生体内活性化され、DNA損傷と細胞死を誘導できます

4. 科学研究の応用

ナパブカシンは、特に化学、生物学、医学、産業の分野で、幅広い科学研究の応用があります。

化学: 酸化還元反応や酵素-基質相互作用を研究するためのモデル化合物として使用されます。

生物学: がん幹細胞の活性を阻害する役割と、細胞シグナル伝達経路への影響について調査されています。

医学: 大腸がん、膵臓がん、胃がんなど、様々ながんの治療の可能性について臨床試験が進められています。腫瘍の増殖、転移、再発の抑制に有効であることが示されています。

類似化合物との比較

ナパブカシンは、STAT3経路を標的にし、反応性酸素種を生成するという二重の作用機序において独特です。類似の化合物には以下が含まれます。

パクリタキセル: 微小管を安定化させ、細胞分裂を阻害する化学療法薬です。ナパブカシンとは異なり、STAT3経路を標的にしません。

トファシチニブ: 自己免疫疾患の治療に使用されるヤヌスキナーゼ阻害薬です。STAT3も阻害しますが、ナパブカシンに見られる反応性酸素種の生成はありません。

結論として、ナパブカシンは、その独特の作用機序と科学研究における幅広い応用によって、がんとの戦いで有望な化合物です。

特性

IUPAC Name |

2-acetylbenzo[f][1]benzofuran-4,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c1-7(15)11-6-10-12(16)8-4-2-3-5-9(8)13(17)14(10)18-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHUWDIXHNQOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83280-65-3 | |

| Record name | Napabucasin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083280653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Napabucasin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12155 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NAPABUCASIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1HHM49K7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B1676858.png)